molecular formula C10H16N2 B13993358 2-Benzylpropane-1,3-diamine CAS No. 83416-73-3

2-Benzylpropane-1,3-diamine

Cat. No.: B13993358
CAS No.: 83416-73-3
M. Wt: 164.25 g/mol
InChI Key: PHZBNNLFBKTVLD-UHFFFAOYSA-N
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Description

2-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C₁₀H₁₆N₂. It is a diamine, meaning it contains two amine groups (-NH₂) attached to a propane backbone with a benzyl group attached to the second carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylpropane-1,3-diamine typically involves the reaction of benzyl chloride with 1,3-diaminopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the benzyl chloride, resulting in the formation of this compound.

Reaction Conditions:

    Reagents: Benzyl chloride, 1,3-diaminopropane

    Solvent: Typically anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Often a base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The purification process often includes distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzylpropane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methylpropane-1,3-diamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Benzylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain contexts.

    2-Phenylethylamine: Contains a phenyl group instead of a benzyl group, leading to different reactivity and biological activity.

    N-Benzyl-1,3-diaminopropane: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

Uniqueness

2-Benzylpropane-1,3-diamine is unique due to the presence of both amine groups and a benzyl group, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

83416-73-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-benzylpropane-1,3-diamine

InChI

InChI=1S/C10H16N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11-12H2

InChI Key

PHZBNNLFBKTVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)CN

Origin of Product

United States

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